5-Methyl-5-(1-methylcyclopropyl)imidazolidine-2,4-dione
Overview
Description
5-Methyl-5-(1-methylcyclopropyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol It is a derivative of imidazolidine-2,4-dione, featuring a methyl group and a methylcyclopropyl group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(1-methylcyclopropyl)imidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability . This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-(1-methylcyclopropyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolidine derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
5-Methyl-5-(1-methylcyclopropyl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-5-(1-methylcyclopropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of tankyrase enzymes, which play a crucial role in the Wnt/β-catenin signaling pathway . The compound binds to conserved residues in the active site of the enzyme, leading to inhibition of its activity and subsequent effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione
- 1,3-Diiodo-5,5-dimethyl-imidazolidine-2,4-dione
Uniqueness
5-Methyl-5-(1-methylcyclopropyl)imidazolidine-2,4-dione is unique due to the presence of the methylcyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methyl-5-(1-methylcyclopropyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-7(3-4-7)8(2)5(11)9-6(12)10-8/h3-4H2,1-2H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWORVYFDAWNKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2(C(=O)NC(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201206754 | |
Record name | 5-Methyl-5-(1-methylcyclopropyl)-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201206754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21231-74-3 | |
Record name | 5-Methyl-5-(1-methylcyclopropyl)-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21231-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-5-(1-methylcyclopropyl)-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201206754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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